molecular formula C13H25Br B14444211 1-Bromotridec-4-ene CAS No. 74088-20-3

1-Bromotridec-4-ene

Cat. No.: B14444211
CAS No.: 74088-20-3
M. Wt: 261.24 g/mol
InChI Key: YPZWDIBFNHDTDL-UHFFFAOYSA-N
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Description

1-Bromotridec-4-ene is an organic compound with the molecular formula C13H25Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to a 13-carbon chain with a double bond at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromotridec-4-ene can be synthesized through several methods. One common approach involves the bromination of tridec-4-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is added to the double bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors, where tridec-4-ene is continuously fed into the reactor along with N-bromosuccinimide. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromotridec-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Addition: Formation of dibromides or bromohydrins.

    Oxidation: Formation of epoxides or diols.

Mechanism of Action

The mechanism of action of 1-bromotridec-4-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a new single bond and the addition of the electrophile across the double bond .

Comparison with Similar Compounds

Uniqueness: 1-Bromotridec-4-ene is unique due to the specific positioning of the bromine atom and the double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the double bond allows for a variety of addition reactions .

Properties

IUPAC Name

1-bromotridec-4-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10H,2-8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZWDIBFNHDTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60711928
Record name 1-Bromotridec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74088-20-3
Record name 1-Bromotridec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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